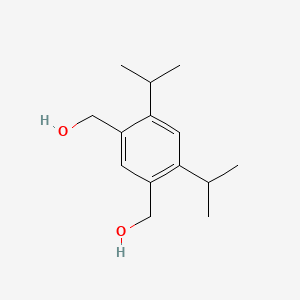

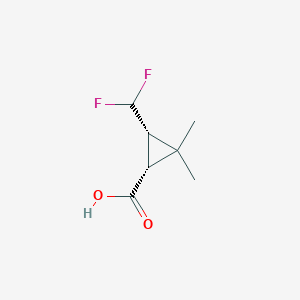

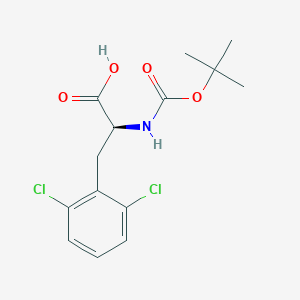

![molecular formula C19H20N2O3 B2467139 2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide CAS No. 850904-67-5](/img/structure/B2467139.png)

2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide

Übersicht

Beschreibung

The compound is a derivative of 3,4-dihydroisoquinolin-1(2H)-one . Isoquinoline derivatives are known to have various biological activities and are used in the development of new drugs .

Synthesis Analysis

While the specific synthesis process for this compound is not available, 3,4-dihydroisoquinolin-1(2H)-one derivatives are typically synthesized using the Castagnoli–Cushman reaction .Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

A study on the synthesis, antimalarial activity, and quantitative structure-activity relationships of tebuquine and related compounds demonstrated significant antimalarial potency against Plasmodium berghei in mice. These findings suggest the potential of similar compounds in the development of new antimalarial drugs (Werbel et al., 1986).

Structural and Fluorescence Properties

Research on the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides, including isoquinoline derivatives, revealed insights into their gel formation, crystalline salts, and fluorescence emission properties. These characteristics are crucial for applications in materials science and molecular sensors (Karmakar et al., 2007).

Synthesis and Chemical Characterization

A study focusing on the synthesis and characterization of a compound structurally related to the query molecule provided a basis for further exploration of similar chemical entities. This research underlines the importance of synthetic methods in creating compounds with potential biological applications (Durgadas et al., 2013).

Therapeutic Effects in Viral Encephalitis

Investigation into the therapeutic effect of an anilidoquinoline derivative on Japanese encephalitis highlighted the compound's significant antiviral and antiapoptotic effects in vitro. This study supports the therapeutic potential of similar compounds in treating viral encephalitis (Ghosh et al., 2008).

Anticancer and Antioxidant Activities

Research on nitrophenyl-group-containing heterocycles, including tetrahydroisoquinolines with a nitrophenyl group, has shown moderate to strong anticancer activity against various cancer cell lines, as well as high antioxidant activity. These findings suggest the potential of similar compounds in cancer therapy and as antioxidants (Sayed et al., 2022).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-13-5-3-6-14(11-13)20-18(22)12-24-17-8-4-7-16-15(17)9-10-21(2)19(16)23/h3-8,11H,9-10,12H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYIALONBQKTAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601321790 | |

| Record name | 2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601321790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816535 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide | |

CAS RN |

850904-67-5 | |

| Record name | 2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601321790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

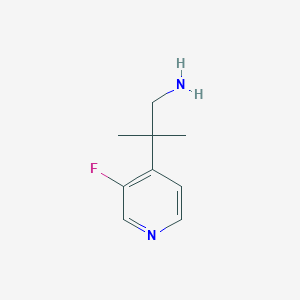

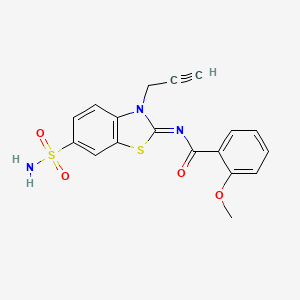

![1-piperidino-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone](/img/structure/B2467057.png)

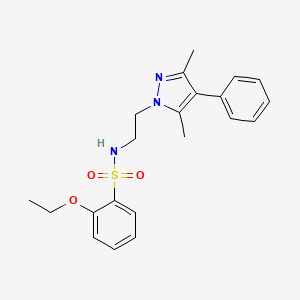

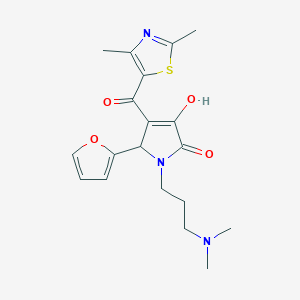

![N-Butyl-N,3-dimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2467063.png)

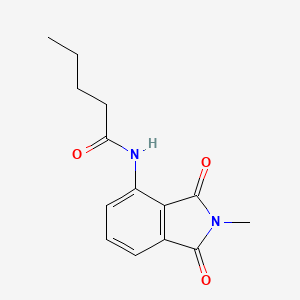

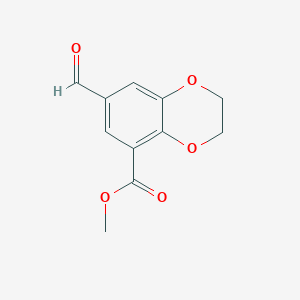

![tert-butyl N-[5-(oxolane-3-carbonyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B2467067.png)

![2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2467068.png)

![2-Tert-butylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2467073.png)